molecular formula C8H14O2 B167701 2,7-Octanedione CAS No. 1626-09-1

2,7-Octanedione

Cat. No.: B167701
CAS No.: 1626-09-1
M. Wt: 142.2 g/mol
InChI Key: NZGDDIUIXYFYFO-UHFFFAOYSA-N
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Description

2,7-Octanedione is an organic compound with the molecular formula C8H14O2. It is a diketone, meaning it contains two ketone functional groups.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,7-Octanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of a nucleophile and a suitable solvent.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: 2,7-Octanediol.

    Substitution: Various substituted diketones depending on the nucleophile used.

Scientific Research Applications

2,7-Octanedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Octanedione involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways are primarily related to its functional groups, which can participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its longer carbon chain and its potential for use in the production of renewable polymers and biofuels. Its synthesis from biomass-derived levulinic acid also highlights its role in green chemistry and sustainable production methods .

Properties

IUPAC Name

octane-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(9)5-3-4-6-8(2)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGDDIUIXYFYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870895
Record name 2,7-Octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1626-09-1, 3214-41-3
Record name 2,7-Octanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Octanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-OCTANEDIONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-OCTANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSE2579CPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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